1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC17642159
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid -](/images/structure/VC17642159.png)
Specification
Molecular Formula | C15H18N2O2 |
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Molecular Weight | 258.32 g/mol |
IUPAC Name | 1-[2-amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H18N2O2/c16-9-11-4-3-5-12(8-11)13(10-17)15(14(18)19)6-1-2-7-15/h3-5,8,13H,1-2,6-7,10,17H2,(H,18,19) |
Standard InChI Key | JHVOSXRMSJSGOR-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)(C(CN)C2=CC=CC(=C2)C#N)C(=O)O |
Introduction
Structural and Stereochemical Analysis
Core Architecture
The molecule features a cyclopentane ring substituted at the 1-position with a carboxylic acid group and a 2-aminoethyl side chain bearing a 3-cyanophenyl moiety. The stereochemistry at the chiral centers (C1 of the cyclopentane and C1 of the ethyl side chain) significantly influences its conformational stability and intermolecular interactions. Comparative data with analogous compounds highlight the role of substituent positioning:
Compound Name | Substituent Position | Key Functional Groups | Melting Point (°C) | Biological Activity |
---|---|---|---|---|
Target Compound | 3-cyano | Cyclopentane-1-carboxylic acid, 2-aminoethyl | Not Reported | Under Investigation |
1-[2-Amino-1-(4-cyanophenyl)ethyl]... | 4-cyano | Cyclopentane-1-carboxylic acid, 2-aminoethyl | N/A | Antitumor, Neuroprotective |
cis-2-Amino-1-cyclopentanecarboxylic acid | cis-2-amino | Cyclopentane-1-carboxylic acid | 218–220 | Enzyme inhibition |
The 3-cyanophenyl group introduces steric and electronic effects distinct from its 4-cyano isomer, potentially altering binding affinities to biological targets such as G-protein-coupled receptors or enzymes involved in inflammatory pathways .
Synthetic Methodologies
Multi-Step Organic Synthesis
While no direct synthesis for the 3-cyano variant is documented, analogous routes for cyclopentane carboxylic acid derivatives involve:
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Cyclization: Reaction of nitroacetic acid esters with dihaloethanes under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂ at 80–120°C) to form nitro-substituted cyclopropane intermediates, which can be expanded to cyclopentanes via ring-opening/ring-closing metathesis .
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Nitro Reduction: Conversion of nitro groups to amines using SnCl₂ in methanol/ethanol at 15–20°C .
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Carboxylation: Hydrolysis of ester intermediates with NaOH/KOH in alcoholic solvents at 70–90°C .
For the target compound, a plausible pathway would involve:
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Step 1: Condensation of 3-cyanophenylacetonitrile with cyclopentanone to form the cyclopentane backbone.
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Step 2: Reductive amination to introduce the aminoethyl side chain.
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Step 3: Carboxylic acid formation via oxidation or hydrolysis.
Physicochemical Properties
Experimental data for the 3-cyano isomer remains unreported, but predictions based on structural analogs suggest:
Property | Predicted Value | Basis for Estimation |
---|---|---|
Molecular Weight | 263.31 g/mol | C₁₅H₁₇N₂O₂ |
LogP (Partition Coefficient) | 1.8 ± 0.3 | Cyano group increases hydrophobicity |
Aqueous Solubility | 0.5–1.2 mg/mL (pH 7.4) | Carboxylic acid enhances solubility |
pKa (Carboxylic Acid) | 3.9–4.2 | Comparable to cyclopentane analogs |
The cyanophenyl group’s electron-withdrawing nature likely reduces basicity of the amino group (predicted pKa ~8.1), influencing protonation states under physiological conditions .
Biological Activity and Mechanisms
Receptor Interaction Hypotheses
The compound’s amino and carboxylic acid groups enable hydrogen bonding with residues in enzymatic active sites or receptor binding pockets. Patent JP5599457B2 describes structurally related cyclopentane derivatives as antagonists for lysophospholipid receptors (e.g., LPA₁), suggesting potential roles in modulating lipid-mediated signaling pathways. Key interactions may include:
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π-π Stacking: Between the cyanophenyl ring and aromatic residues (e.g., Phe/Tyr).
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Salt Bridges: Carboxylic acid with Arg/Lys side chains.
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Hydrogen Bonds: Amino group with Asp/Glu residues.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for developing selective receptor modulators. Substituting the cyanophenyl group with halogens or alkoxy groups could tune bioavailability and target engagement .
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Prodrug Design: Esterification of the carboxylic acid (e.g., ethyl ester) may improve membrane permeability, with intracellular hydrolysis releasing the active form.
Material Science
Cyclopentane cores are valued in polymer chemistry for their rigidity. Functionalization with polar groups (amino, carboxylic acid) could yield novel polyamides or coordination polymers with applications in catalysis or drug delivery.
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